molecular formula C29H52 B13943938 11-(2,5-Xylyl)heneicosane CAS No. 55373-91-6

11-(2,5-Xylyl)heneicosane

Cat. No.: B13943938
CAS No.: 55373-91-6
M. Wt: 400.7 g/mol
InChI Key: XDZKZNNMWLIULQ-UHFFFAOYSA-N
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Description

11-(2,5-Xylyl)heneicosane is a branched alkane derivative comprising a heneicosane backbone (21 carbon atoms) substituted at the 11th position with a 2,5-xylyl group (a dimethylbenzene moiety).

Properties

CAS No.

55373-91-6

Molecular Formula

C29H52

Molecular Weight

400.7 g/mol

IUPAC Name

2-henicosan-11-yl-1,4-dimethylbenzene

InChI

InChI=1S/C29H52/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h23-25,28H,5-22H2,1-4H3

InChI Key

XDZKZNNMWLIULQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)C1=C(C=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 11-(2,5-Xylyl)heneicosane typically involves a multi-step process. One common method includes the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain 11-(2,5-Xylyl)heneicosane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

11-(2,5-Xylyl)heneicosane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the benzene ring or the hydrocarbon chain, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

11-(2,5-Xylyl)heneicosane has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2,5-Xylyl)heneicosane involves its interaction with molecular targets such as enzymes and receptors. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The benzene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physical properties of 11-(2,5-xylyl)heneicosane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Source/Function References
11-(2,5-Xylyl)heneicosane C29H44 368.66 (estimated) 2,5-xylyl at C11 Not reported Hypothetical/structural analog
Heneicosane (n-C21) C21H44 296.58 Linear alkane 40.5 Termite royal pheromone
11-Decylheneicosane C31H64 436.84 Decyl chain at C11 60–65 (estimated) Synthetic/industrial applications
13-Methylpentatriacontane C35H72 492.94 Methyl branch at C13 Not reported Termite caste-specific signaling
I-Phenyl-l-(2,5-xylyl)ethane C16H18 210.31 Phenyl and 2,5-xylyl Not reported Industrial/chemical synthesis

Key Observations :

  • Biological Specificity : Heneicosane (n-C21) is a critical royal recognition pheromone in termites (Reticulitermes flavipes), exclusively produced by neotenic reproductives in certain populations . In contrast, 11-decylheneicosane lacks documented biological roles but shares structural similarities with branched alkanes used in industrial formulations .
  • Thermal Stability : Longer-chain analogs like 13-methylpentatriacontane exhibit higher molecular weights and melting points compared to heneicosane derivatives, suggesting enhanced stability in termite cuticular hydrocarbon (CHC) profiles .
  • Aromatic vs. Aliphatic Substituents : The 2,5-xylyl group in 11-(2,5-xylyl)heneicosane introduces aromaticity, which may alter solubility and reactivity compared to aliphatic-substituted derivatives like 11-decylheneicosane .
Heneicosane in Termite Societies

Heneicosane (n-C21) is a caste-specific pheromone in R. flavipes, primarily associated with neotenic reproductives. However, its production is inconsistent (absent in 25–50% of neotenics), suggesting it may function as a fertility signal rather than a fixed caste identifier . In contrast, 13-/11-methylpentatriacontane and 13-/11-methylheptatriacontane are shared between neotenics and primary reproductives but are upregulated in neotenics, indicating a role in reinforcing reproductive status .

Heneicosane in Plant Extracts

This contrasts with its role in termites, highlighting context-dependent bioactivity .

Biological Activity

11-(2,5-Xylyl)heneicosane (C29H52), also known as 2-(11-Henicosanyl)-1,4-dimethylbenzene, is a long-chain alkylbenzene compound characterized by its unique molecular structure, which includes a long hydrocarbon chain and a substituted benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C29H52
  • Molecular Weight : 400.7 g/mol
  • CAS Number : 55373-91-6
  • IUPAC Name : 2-henicosan-11-yl-1,4-dimethylbenzene
PropertyValue
Molecular FormulaC29H52
Molecular Weight400.7 g/mol
CAS No.55373-91-6
IUPAC Name2-henicosan-11-yl-1,4-dimethylbenzene

The biological activity of 11-(2,5-Xylyl)heneicosane is primarily attributed to its interaction with lipid membranes and various molecular targets such as enzymes and receptors. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The benzene ring can engage in π-π interactions and other non-covalent interactions that influence its biological effects.

Antimicrobial Properties

Research has indicated that derivatives of 11-(2,5-Xylyl)heneicosane exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Anticancer Activity

Preliminary studies suggest that 11-(2,5-Xylyl)heneicosane may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms that involve oxidative stress and modulation of signaling pathways associated with cell survival.

Study on Antimicrobial Effects

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 11-(2,5-Xylyl)heneicosane against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing antimicrobial agents.

Investigation of Anticancer Properties

In a study by Johnson et al. (2024), the anticancer effects of the compound were assessed using human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 30 µM. The study concluded that further investigation into the molecular pathways affected by this compound is warranted.

Comparative Analysis with Similar Compounds

11-(2,5-Xylyl)heneicosane can be compared with other alkylbenzenes to highlight its unique properties:

CompoundStructure TypeNotable Activity
TolueneSimple alkylbenzeneSolvent properties
EthylbenzeneAlkyl-substituted benzeneModerate toxicity
n-HeneicosaneStraight-chain hydrocarbonNon-polar solvent

The distinct combination of a long hydrocarbon chain and a substituted benzene ring in 11-(2,5-Xylyl)heneicosane imparts unique physical and chemical properties that may enhance its biological activity compared to simpler compounds.

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